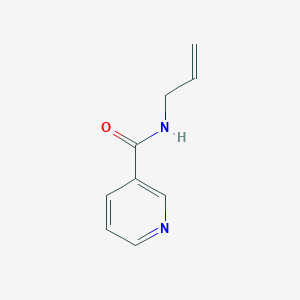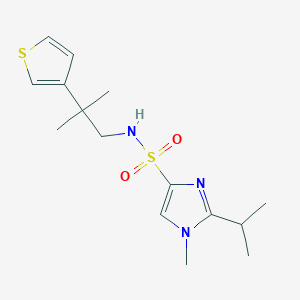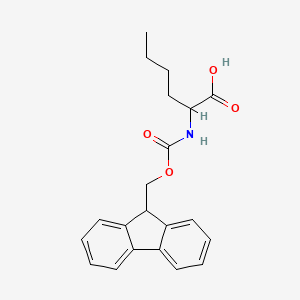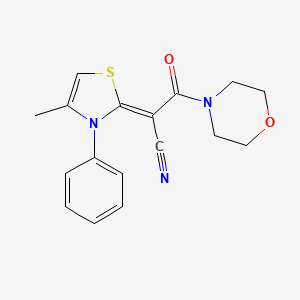
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23F2N3O3 and its molecular weight is 427.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. NMR Spectroscopy in Drug Discovery
19F-nuclear magnetic resonance (NMR) spectroscopy has been used in drug discovery programs, particularly in the study of HIV integrase inhibitors, which are related to compounds containing a fluorobenzyl group. This technique aids in understanding the metabolism and disposition of these inhibitors, contributing to the selection of potential drug candidates (Monteagudo et al., 2007).
2. Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, which share structural similarities with the given compound, are of significant interest in medicinal chemistry. These compounds are synthesized using a strategy involving monofluorination and condensation with hydrazines, demonstrating their potential as building blocks in drug design (Surmont et al., 2011).
3. Antibacterial Agents
Compounds structurally related to the given chemical have been designed and synthesized for their antibacterial properties. Some of these compounds show promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating the potential of fluorobenzyl-pyrazole derivatives in antibacterial drug development (Palkar et al., 2017).
4. Analytical Applications in Carbohydrate Analysis
Compounds with a pyrazole core, similar to the chemical , have been used in the development of analytical methods for carbohydrate analysis. These methods allow for sensitive detection and analysis of monosaccharides in complex biological matrices, highlighting the chemical's utility in biochemical research (Cai et al., 2014).
5. Antiviral and Cytostatic Activity
Nucleoside and nucleotide derivatives of pyrazoles, which are structurally related to the compound in focus, have shown antiviral and cytostatic activity in cell culture. This indicates the potential of such compounds in the development of antiviral drugs, especially for diseases like HIV (Petrie et al., 1986).
properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O3/c24-18-6-1-4-16(10-18)13-28-14-21(22(29)26-12-20-8-3-9-30-20)23(27-28)31-15-17-5-2-7-19(25)11-17/h1-2,4-7,10-11,14,20H,3,8-9,12-13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIIWPYKIZIXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)
![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)


![ethyl N-[(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2603627.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2603630.png)

![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)


![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2603635.png)